molecular formula C17H18N2O2S2 B11993190 (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11993190
M. Wt: 346.5 g/mol
InChI Key: QIHNFCDKNPEABS-YPKPFQOOSA-N
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Description

The compound (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups, including a thiazolidinone ring, an indolinone core, and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-butyl-4-oxo-2-thioxo-1,3-thiazolidine and 1-ethyl-1,3-dihydro-2H-indol-2-one.

    Condensation Reaction: The key step involves a condensation reaction between the thiazolidinone and indolinone derivatives. This reaction is often catalyzed by a base such as sodium ethoxide in an ethanol solvent.

    Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indolinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Medicine

    Drug Development: Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

    Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-thione

Uniqueness

The compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.

Conclusion

The compound (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is a versatile molecule with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable subject for further study and application development.

Properties

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N2O2S2/c1-3-5-10-19-16(21)14(23-17(19)22)13-11-8-6-7-9-12(11)18(4-2)15(13)20/h6-9H,3-5,10H2,1-2H3/b14-13-

InChI Key

QIHNFCDKNPEABS-YPKPFQOOSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S

Origin of Product

United States

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